Crassirhizomoside B
Description
Crassirhizomoside B is a flavonoid glycoside isolated from Dryopteris crassirhizoma, a fern species traditionally used in East Asian medicine. Structurally, it features a quercetin backbone (a pentahydroxyflavone) with acetylated galactose substitutions at the 3- and 7-hydroxyl positions (Figure 1) . Key biological activities include:
- Antimicrobial effects: Activity against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-positive bacteria .
- Antioxidant properties: Inhibition of lipid peroxidation comparable to α-tocopherol .
- Antiviral activity: Moderate inhibition of HIV-1 reverse transcriptase (RT), particularly RNA-dependent DNA polymerase activity .
Properties
Molecular Formula |
C31H34O16 |
|---|---|
Molecular Weight |
662.6 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6S)-4-acetyloxy-5-hydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C31H34O16/c1-11-21(36)23(38)24(39)30(41-11)45-17-9-18(35)20-19(10-17)46-27(15-5-7-16(34)8-6-15)28(22(20)37)47-31-25(40)29(44-14(4)33)26(12(2)42-31)43-13(3)32/h5-12,21,23-26,29-31,34-36,38-40H,1-4H3/t11-,12-,21-,23+,24+,25+,26-,29-,30-,31-/m0/s1 |
InChI Key |
IPGJIFQOAOSONQ-VSSJMEPGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC(=O)C)OC(=O)C)O)C5=CC=C(C=C5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC(=O)C)OC(=O)C)O)C5=CC=C(C=C5)O)O)O)O)O |
Synonyms |
crassirhizomoside B |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
Crassirhizomoside B undergoes acid- or enzyme-catalyzed hydrolysis, cleaving its glycosidic bonds to release sugar moieties and the triterpenoid aglycone backbone.
-
Conditions :
-
Acidic Hydrolysis : Achieved with dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux.
-
Enzymatic Hydrolysis : β-glucosidase enzymes selectively cleave glucoside linkages at physiological pH.
-
-
Products :
-
The aglycone (triterpenoid core) and monosaccharides (e.g., glucose, rhamnose).
-
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 0.1M HCl, 80°C, 2 hours | Aglycone + free sugars |
| Enzymatic Hydrolysis | β-glucosidase, pH 7.4, 37°C | Selective sugar release + aglycone |
Oxidation Reactions
The triterpenoid aglycone of this compound is susceptible to oxidation at allylic and hydroxylated positions.
-
Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms epoxide derivatives at double bonds.
-
Alcohol Oxidation : Tertiary hydroxyl groups on the aglycone are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄).
Key Observations :
-
Epoxidation alters the compound’s membrane-disrupting activity by modifying its amphiphilic structure.
-
Ketone formation reduces solubility in aqueous media, impacting bioavailability.
Esterification and Acetylation
The hydroxyl groups on both the aglycone and sugar units participate in derivatization reactions.
-
Acetylation : Treatment with acetic anhydride/pyridine acetylates free –OH groups, enhancing lipophilicity.
-
Sulfation : Sulfur trioxide complexes introduce sulfate groups, modifying biological activity.
Applications :
-
Acetylated derivatives show improved permeability across lipid bilayers in pharmacological studies.
Degradation Under UV Light
While not explicitly documented for this compound, analogous saponins undergo photodegradation via:
-
Radical Formation : UV exposure generates reactive oxygen species (ROS), leading to C–O bond cleavage in glycosides .
-
Decarboxylation : Oxidative loss of carboxyl groups on the aglycone .
Synthetic Modifications
Limited studies exist on de novo synthesis, but semisynthetic approaches include:
-
Glycosylation : Chemoenzymatic attachment of novel sugar units to the aglycone to alter bioactivity.
-
Side-Chain Functionalization : Introduction of halogens or amines via electrophilic substitution.
Stability and Storage Considerations
This compound degrades under prolonged exposure to:
-
Heat : Aggregation and decomposition above 60°C.
-
Alkaline Conditions : Hydrolysis of ester linkages in the aglycone.
Comparison with Similar Compounds
Crassirhizomoside A and C
These compounds, also isolated from D. crassirhizoma, share the quercetin backbone but differ in glycosylation patterns:
- Crassirhizomoside A : Galactose substitution at the 3-position without acetylation.
- Crassirhizomoside C: Additional rhamnose substitution at the 7-position.
Key Differences :
- HIV-1 RT inhibition : Crassirhizomoside B exhibits stronger inhibition (IC₅₀ = 12.3 μM) compared to Crassirhizomoside A (IC₅₀ = 18.7 μM) and C (IC₅₀ = 22.1 μM) due to acetyl group-enhanced membrane permeability .
- Antioxidant capacity: this compound’s acetyl groups reduce free radical scavenging activity compared to non-acetylated analogues .
Sutchuenoside A
Another flavonoid glycoside from D. crassirhizoma, Sutchuenoside A lacks acetylation but features a glucose substitution. It shows weaker antimicrobial activity (MIC = 64 μg/mL against MRSA) compared to this compound (MIC = 32 μg/mL) .
Comparison with Functionally Similar Compounds
Flavaspidic Acids PB and AB
These triterpenoids from D. crassirhizoma share antimicrobial and antioxidant properties but differ structurally:
Elaphopilosins A and B
Prenylated phloroglucinol derivatives from Elaphoglossum species exhibit molluscicidal activity against Biomphalaria peregrina (LC₅₀ = 0.8 μM), surpassing this compound’s bioactivity in non-antimicrobial contexts .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogues
| Compound | Source | Key Structural Features | Biological Activities (IC₅₀/MIC) |
|---|---|---|---|
| This compound | D. crassirhizoma | Acetyl-galactose at 3,7-OH | HIV-1 RT: 12.3 μM; MRSA: 32 μg/mL |
| Crassirhizomoside A | D. crassirhizoma | Galactose at 3-OH | HIV-1 RT: 18.7 μM; MRSA: 64 μg/mL |
| Sutchuenoside A | D. crassirhizoma | Glucose at 3-OH | MRSA: 64 μg/mL; Antioxidant: Moderate |
| Flavaspidic Acid PB | D. crassirhizoma | Triterpenoid backbone | S. aureus: 16 μg/mL; Lipid peroxidation inhibitor |
| Elaphopilosin A | Elaphoglossum spp. | Prenylated phloroglucinol | Molluscicidal: LC₅₀ = 0.8 μM |
Research Findings and Mechanistic Insights
- Acetylation’s role : The acetyl groups in this compound enhance lipophilicity, improving cellular uptake and HIV-1 RT inhibition but slightly compromising antioxidant activity .
- Glycosylation vs. bioactivity: Compounds with rhamnose or glucose substitutions (e.g., Crassirhizomoside C, Sutchuenoside A) show reduced antimicrobial potency, highlighting the importance of acetyl-galactose in targeting MRSA .
- Structural diversity in triterpenoids: Flavaspidic acids’ rigid triterpenoid骨架 limits their spectrum compared to flexible flavonoid glycosides like this compound .
Q & A
Q. What are the recommended methodologies for isolating and purifying Crassirhizomoside B from natural sources?
Isolation requires solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reversed-phase) and HPLC. Validate purity using NMR, LC-MS, and HPLC-DAD to confirm structural integrity and rule out co-eluting impurities. For reproducibility, document solvent ratios, temperature, and pressure conditions rigorously .
Q. How can researchers verify the structural elucidation of this compound using spectroscopic data?
Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and glycosidic linkages. Cross-validate with high-resolution mass spectrometry (HR-MS) and compare against published spectral databases. Address discrepancies by revisiting sample preparation (e.g., solvent artifacts) or computational modeling (DFT calculations) to resolve ambiguous signals .
Q. What in vitro bioassay models are suitable for preliminary pharmacological screening of this compound?
Use cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory via TNF-α/IL-6 ELISA) with appropriate controls (vehicle, positive/negative controls). Optimize dose-response curves and exposure times to avoid false positives from solvent toxicity. Replicate results across at least three independent experiments to ensure statistical validity .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Conduct systematic reviews (Cochrane guidelines) to assess study heterogeneity in models, dosages, and endpoints . Perform meta-analyses if sufficient data exist, or design comparative studies using standardized protocols (e.g., OECD guidelines). Investigate confounding factors like compound stability (e.g., pH/temperature degradation) or metabolite interference .
Q. What strategies optimize the synthetic pathway for this compound to enhance yield and scalability?
Employ retrosynthetic analysis to identify bottlenecks (e.g., glycosylation efficiency). Test catalysts (e.g., enzymatic vs. chemical glycosylation) and protect/deprotect strategies for hydroxyl groups. Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity). Characterize intermediates via TLC-MS and crystallography to validate stereochemical outcomes .
Q. How can computational modeling predict this compound’s molecular targets and mechanisms of action?
Use molecular docking (AutoDock Vina, Schrödinger) to screen against target libraries (e.g., kinase, GPCR databases). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity. Integrate transcriptomic/proteomic data (RNA-seq, SILAC) to identify downstream pathways affected in treated cell lines .
Methodological Frameworks
Q. What criteria ensure ethical and rigorous data collection in this compound studies?
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design . For human cell lines, obtain IRB approval and document consent protocols. Use tools like LabArchives for real-time data logging to prevent tampering. Cross-check raw data (e.g., NMR FID files, chromatograms) against processed results to detect biases .
Q. How should conflicting spectral data for this compound derivatives be analyzed and reported?
Apply the PRISMA framework for transparent reporting: catalog discrepancies in chemical shifts/HR-MS peaks, assess instrument calibration (e.g., using certified reference materials), and consult interdisciplinary teams (e.g., synthetic chemists vs. spectroscopists). Publish negative results and raw datasets in supplementary materials to aid peer validation .
Q. What statistical approaches are recommended for multivariate analysis of this compound’s pharmacokinetic data?
Use PCA (principal component analysis) to reduce dimensionality in ADME datasets. Apply nonlinear regression models (e.g., Michaelis-Menten for enzyme kinetics) and validate with bootstrapping or Monte Carlo simulations. Report confidence intervals and effect sizes to avoid overinterpretation of small-sample studies .
Data Integrity and Reproducibility
Q. How can researchers address batch-to-batch variability in this compound samples?
Implement QC/QA protocols: standardize raw material sourcing (e.g., plant voucher specimens), track storage conditions (humidity, light exposure), and use qNMR for quantitative purity assessment. Share batch-specific metadata (e.g., HPLC chromatograms, solvent residues) in public repositories like ChEMBL or PubChem .
Q. What guidelines ensure transparent reporting of this compound’s toxicological profiles?
Follow OECD Test Guidelines (e.g., TG 423 for acute toxicity) and ARRIVE 2.0 for animal studies. Disclose all experimental parameters (e.g., vehicle controls, dosing intervals) and use platforms like SciFinder to cross-reference historical toxicity data. Publish full dose-response datasets, including outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
